(3S)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid
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Overview
Description
(3S)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid is an organic compound with a complex structure that includes an amino group, a hydroxy group, and a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an acidic proton next to a carbonyl group . The reaction conditions typically include an acidic or basic catalyst and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-hydroxybenzoic acid: Similar structure with an amino and hydroxy group on a benzene ring.
3-Hydroxy-4-pyranones: Compounds with a hydroxy and carbonyl group on a pyranone ring.
Uniqueness
(3S)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid is unique due to its specific substitution pattern and stereochemistry, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1 |
InChI Key |
UAPHQFVXGGGEPE-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](CC(=O)O)N)O |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CC(=O)O)N)O |
Origin of Product |
United States |
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